9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol
Description
This complex pentacyclic compound features a highly fused aromatic framework with eight hydroxyl (-OH) groups and two hydroxymethyl (-CH₂OH) substituents. Its rigid, three-dimensional structure arises from the pentacyclo[] backbone, which imposes significant steric constraints and electronic delocalization.
Properties
IUPAC Name |
9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O10/c33-15-31(41)11-17-5-21(35)1-3-23(17)25-9-29(39)27(37)7-19(25)13-32(42,16-34)12-18-6-22(36)2-4-24(18)26-10-30(40)28(38)8-20(26)14-31/h1-10,33-42H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVPAMXDEQJWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C(CC(CC4=CC(=C(C=C4C5=C(CC1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caesappanin C typically involves the extraction from the heartwood of Caesalpinia sappan L. using ethanol. The process includes:
Extraction: The heartwood is ground into a fine powder and subjected to ethanol extraction.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract undergoes chromatographic techniques such as column chromatography to isolate Caesappanin C.
Industrial Production Methods
Industrial production of Caesappanin C follows similar extraction and purification methods but on a larger scale. The process involves:
Bulk Extraction: Large quantities of heartwood are processed using industrial-scale ethanol extraction.
Advanced Filtration: High-efficiency filtration systems are employed to handle large volumes.
Automated Chromatography: Automated chromatographic systems ensure consistent and high-purity isolation of Caesappanin C.
Chemical Reactions Analysis
Types of Reactions
Caesappanin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the biphenyl structure.
Substitution: Various substituents can be introduced to the aromatic rings through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Caesappanin C, each with potentially unique biological activities .
Scientific Research Applications
Caesappanin C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying biphenyl dimer reactions and properties.
Biology: Investigated for its effects on cell proliferation, particularly in osteoblastic cells.
Medicine: Explored for its potential in bone regeneration therapies and as a natural product with pharmacological properties.
Industry: Potential applications in the development of bone health supplements and pharmaceuticals.
Mechanism of Action
Caesappanin C exerts its effects primarily through the stimulation of osteoblastic cell proliferation. The molecular targets include pathways involved in bone formation and regeneration, such as the Wnt/β-catenin signaling pathway. This pathway is crucial for the regulation of osteoblast differentiation and activity .
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Hydroxymethyl groups (target compound and ) increase hydrophilicity and hydrogen-bonding capacity compared to acetyl () or tert-butyl groups ().
- Bulky substituents (e.g., tert-butyl in ) improve thermal stability but reduce solubility in polar solvents.
Synthetic Routes :
- The target compound’s bis(hydroxymethyl) groups suggest derivatization via reduction of aldehyde precursors (analogous to ’s use of BH₃), whereas crown ether analogs () require Petrenko–Kritchenko condensations.
Conformational Flexibility :
- Nitrogen-containing macrocycles () exhibit bowl-shaped conformations, while fully aromatic systems (target compound, ) are more rigid.
Physicochemical Properties
- Melting Points : tert-butyl derivatives () exhibit higher melting points (~263°C) due to crystallinity, whereas hydroxymethyl variants (target compound) likely have lower melting points.
- Solubility : Phosphate esters () are soluble in organic solvents, while hydroxyl-rich analogs (target compound) may prefer aqueous or polar aprotic solvents.
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with and based on binary fingerprint overlap of core pentacyclic frameworks. However, functional group disparities (hydroxyl vs. methoxy/tert-butyl) reduce similarity scores, aligning with ’s findings that minor substituent changes significantly impact properties .
Biological Activity
The compound 9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol is a complex polycyclic structure characterized by multiple fused rings and hydroxymethyl groups. This intricate arrangement not only contributes to its unique chemical properties but also suggests potential biological activities that merit detailed investigation.
Structural Overview
The molecular formula of this compound is , indicating a significant number of hydroxyl groups that may influence its reactivity and interactions with biological systems. The structural complexity can be represented as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Structural Type | Polycyclic compound with multiple fused rings |
| Functional Groups | Hydroxymethyl groups |
Synthesis
The synthesis of such complex compounds typically involves multi-step organic synthesis techniques. While specific synthetic pathways for this compound are not well-documented in the literature, similar compounds often utilize strategies such as cyclization reactions and functional group modifications to achieve the desired structure.
Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies could focus on its binding affinity to biological macromolecules such as proteins and nucleic acids. Such interactions are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound. Preliminary hypotheses suggest that compounds with similar structures may induce non-apoptotic forms of cell death (e.g., paraptosis), which could be a novel mechanism worth exploring .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 9,24-Bis(hydroxymethyl)pentacyclo, a comparative analysis with structurally similar compounds can provide insights into its potential effects:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Pentacycloundecane | Polycyclic | Simple pentacyclic structure |
| 3-Hydroxyflavone | Flavonoid | Exhibits antioxidant properties |
| 1-Hydroxy-2-methylcyclohexane | Monocyclic | Contains a single hydroxyl group |
These comparisons highlight how variations in structure can lead to differing biological activities.
Potential Applications
Given its unique structural features and potential biological activities, 9,24-Bis(hydroxymethyl)pentacyclo could find applications in various fields:
- Pharmaceutical Development: As a candidate for new antitumor agents.
- Biochemical Research: In studies focusing on enzyme interactions or nucleic acid binding.
- Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
